1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one
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Overview
Description
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline and propanone derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A precursor in the synthesis of various quinoline derivatives.
Dihydroquinoline: A related compound with similar structural features.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-2-12(15)13-8-7-11(14)9-5-3-4-6-10(9)13/h3-6,11,14H,2,7-8H2,1H3 |
InChI Key |
NKFPGZCQEVPQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(C2=CC=CC=C21)O |
Origin of Product |
United States |
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